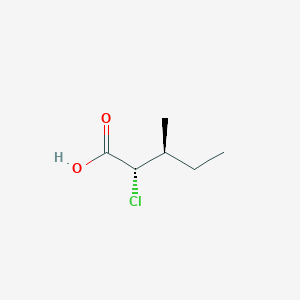

(2S,3S)-2-Chloro-3-methylvaleric Acid

Descripción

The exact mass of the compound (2S,3S)-2-Chloro-3-methylvaleric Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2S,3S)-2-Chloro-3-methylvaleric Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-2-Chloro-3-methylvaleric Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S)-2-chloro-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYSXXQDOZTXAE-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453336 | |

| Record name | (2S,3S)-2-Chloro-3-methylvaleric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32653-34-2 | |

| Record name | (2S,3S)-2-Chloro-3-methylvaleric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-2-Chloro-3-methylvaleric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(2S,3S)-2-Chloro-3-methylvaleric Acid CAS number 32653-34-2

An In-Depth Technical Guide to (2S,3S)-2-Chloro-3-methylvaleric Acid (CAS: 32653-34-2) for Advanced Research Applications

Abstract

(2S,3S)-2-Chloro-3-methylvaleric acid, a chiral α-chloro carboxylic acid, represents a highly specialized and valuable building block in the field of stereoselective organic synthesis. Its defined stereochemistry at two adjacent carbon centers makes it a critical intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its physicochemical properties, outlines a plausible and robust synthetic strategy rooted in established asymmetric synthesis principles, discusses its potential applications in drug discovery, and details critical safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural features of this compound in their work.

Introduction & Significance

(2S,3S)-2-Chloro-3-methylvaleric acid, also known by its IUPAC name (2S,3S)-2-chloro-3-methylpentanoic acid, is a halogenated carboxylic acid derivative.[1][2] The defining feature of this molecule is the specific spatial arrangement of the chloro and methyl groups at the C2 and C3 positions, respectively. In the landscape of medicinal chemistry and materials science, stereochemical purity is paramount. The biological activity of a drug candidate is often dictated by the three-dimensional arrangement of its atoms, where one enantiomer may exhibit potent therapeutic effects while its mirror image could be inactive or even toxic.

This compound serves as a quintessential chiral building block.[3] Its two functional handles—the carboxylic acid and the chlorine atom—are readily available for a diverse range of chemical transformations. The carboxylic acid can be converted into amides, esters, or alcohols, while the chlorine atom can be displaced by various nucleophiles in stereospecific reactions. This dual functionality, combined with the fixed stereochemistry, allows scientists to introduce a specific chiral motif into a larger target molecule with a high degree of predictability and control, thereby accelerating the discovery and development of new chemical entities.

Physicochemical Properties & Characterization

The precise characterization of (2S,3S)-2-Chloro-3-methylvaleric acid is fundamental to its effective use. Purity and stereochemical integrity are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Key Properties

All quantitative data for the compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 32653-34-2 | [1][2][4] |

| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |

| Molecular Weight | 150.60 g/mol | [1][5] |

| IUPAC Name | (2S,3S)-2-chloro-3-methylpentanoic acid | [1][2] |

| Appearance | Colorless to almost colorless or yellow liquid | [2][6] |

| Boiling Point | 125 °C / 15 mmHg | [4][6] |

| Purity (Typical) | ≥95.0% (GC) | [2][6] |

| Specific Rotation [α]20/D | -3.0° to -6.0° (neat) | [6] |

| Refractive Index | ~1.45 | [6] |

| Storage Conditions | Store at 2-8°C; recommended under inert gas (Argon) | [4] |

Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule. Specific chemical shifts and coupling constants will verify the connectivity and the relative stereochemistry of the protons. Public databases may contain reference spectra for this compound.[5][7]

-

Gas Chromatography (GC) : GC is a primary method for assessing the purity of this liquid compound, often used to establish the ≥95.0% purity specification.[6]

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC) : To confirm the enantiomeric excess (e.e.), chiral HPLC is the gold standard. This technique separates the (2S,3S) enantiomer from other potential stereoisomers.

Synthesis & Stereochemical Control

The synthesis of a molecule with two contiguous, specific stereocenters is a non-trivial challenge in organic chemistry. A de novo asymmetric synthesis would require sophisticated catalysts or chiral auxiliaries to control the formation of both centers simultaneously. A more practical and field-proven approach is to begin with a molecule from the "chiral pool"—a collection of inexpensive, enantiomerically pure natural products.

Proposed Synthetic Strategy: A Chiral Pool Approach

The most logical and efficient strategy for synthesizing (2S,3S)-2-Chloro-3-methylvaleric acid is to start from L-isoleucine. This natural amino acid already possesses the required (2S,3S) stereochemistry, which can be preserved throughout the synthetic sequence. The core of this strategy involves the stereoretentive conversion of the C2 amino group to a chlorine atom.

Caption: Proposed synthetic workflow starting from L-isoleucine.

Experimental Protocol: Stereoretentive Chlorination

This protocol describes a self-validating system where the stereochemical integrity of the starting material is expected to be maintained.

Objective: To synthesize (2S,3S)-2-Chloro-3-methylvaleric acid from L-isoleucine.

Materials:

-

L-Isoleucine (enantiomerically pure)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated and aqueous solutions

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve L-isoleucine in aqueous HCl at 0-5 °C. The acid serves both as the solvent and a reactant.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred L-isoleucine solution. Maintain the internal temperature below 5 °C throughout the addition to ensure the stability of the intermediate diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

-

Chlorination: The diazonium salt is converted to the chloro derivative in situ. The chloride ions from the HCl solvent act as the nucleophile in a reaction analogous to the Sandmeyer reaction. Allow the reaction to stir at low temperature for several hours after the addition is complete, then let it slowly warm to room temperature. Vigorous nitrogen evolution will be observed.

-

Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous phase multiple times with diethyl ether. The organic product is expected to partition into the ether layer.

-

Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, a liquid, should be purified by vacuum distillation to yield the final, pure (2S,3S)-2-Chloro-3-methylvaleric acid.[4][6]

-

Characterization: Confirm the identity, purity, and stereochemical integrity of the product using NMR, GC, and polarimetry (to measure specific rotation).

Applications in Research & Drug Development

The utility of (2S,3S)-2-Chloro-3-methylvaleric acid lies in its capacity as a versatile chiral intermediate. Its functional groups are poised for a variety of subsequent reactions, allowing for its incorporation into larger, more complex molecules. Chiral building blocks like this are essential in modern drug discovery.[8][9]

Role as a Synthetic Intermediate

The molecule's reactivity can be directed at either the carboxylic acid or the α-chloro position.

-

Amide Bond Formation: The carboxylic acid can be activated (e.g., with thionyl chloride to form the acid chloride, or with coupling reagents like EDC/HOBt) and reacted with amines to form chiral amides. This is a cornerstone reaction in the synthesis of peptide mimics and protease inhibitors.

-

Nucleophilic Substitution: The chlorine atom at the stereogenic C2 position can be displaced by a range of nucleophiles (e.g., azides, thiols, amines) often with inversion of configuration (Sₙ2 mechanism), providing access to other α-substituted chiral acids.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol, yielding a chiral chlorohydrin, another valuable synthetic intermediate.

Caption: Key synthetic pathways utilizing the subject compound.

Potential Therapeutic Targets

While specific applications for this exact molecule are not widely published, its structure is analogous to side chains found in several classes of therapeutic agents. Its use can be envisioned in the synthesis of:

-

Protease Inhibitors: Many inhibitors of proteases (e.g., HIV protease, HCV protease) feature complex, chiral side chains where precise stereochemistry is critical for binding to the enzyme's active site.

-

Antiviral Agents: The synthesis of nucleoside and non-nucleoside analogs often requires chiral fragments to build the final drug structure.

-

Modulators of Nuclear Receptors: The development of small molecules targeting nuclear receptors frequently involves creating ligands with specific hydrophobic, chiral side chains to ensure selective binding.[10]

Handling, Storage, and Safety

As a reactive chemical, proper handling and storage of (2S,3S)-2-Chloro-3-methylvaleric acid are crucial for ensuring laboratory safety and maintaining the integrity of the compound.

GHS Hazard Information

The compound is classified with the following hazards.[1][4][6]

| Hazard Class | GHS Code | Signal Word | Description |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |

Safe Handling Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[11][12]

-

Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.[13] In case of accidental contact, rinse the affected area immediately and thoroughly with water. For eye contact, flush with water for at least 15 minutes and seek medical attention.[11]

-

Incompatible Materials: Keep away from strong bases and reducing agents.[11]

Storage Recommendations

-

Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C as recommended by suppliers.[4]

-

Atmosphere: For long-term stability and to prevent degradation from atmospheric moisture, store under an inert atmosphere such as argon.[4]

-

Container: Keep the container tightly sealed to prevent contamination and evaporation.[11][13]

Conclusion

(2S,3S)-2-Chloro-3-methylvaleric acid stands out as a high-value chiral building block for advanced organic synthesis. Its well-defined stereochemistry, derived from the natural amino acid L-isoleucine, provides a reliable and predictable platform for introducing specific chiral elements into complex target molecules. While its direct applications may not be extensively documented, its potential is clear to researchers in medicinal chemistry and materials science. By understanding its properties, employing robust synthetic strategies, and adhering to strict safety protocols, scientists can effectively unlock the potential of this versatile compound to drive innovation in drug discovery and beyond.

References

-

(2S,3S)-2-Chloro-3-methylvaleric Acid | C6H11ClO2 | CID 11051847 - PubChem. [Link]

-

2-Chloro-3-methyl-pentanoic acid | C6H11ClO2 | CID 12930827 - PubChem. [Link]

-

A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent - IJCPS. [Link]

-

Asymmetric-Synthesis - An Introduction to Organic, Inorganic and Physical Chemistry. [Link]

-

Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium - MDPI. [Link]

-

Asymmetric Synthesis - University of York. [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC - PubMed Central. [Link]

-

4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PubMed. [Link]

-

Pentanoic acid, 2-chloro-3-methyl-, (R-(R,R))- | C6H11ClO2 - PubChem. [Link]

-

2-methyl valeric acid - The Good Scents Company. [Link]

-

Propanoic acid, 2-chloro-, methyl ester - NIST WebBook. [Link]

-

2-chloro-3-methyl-valeric acid - SpectraBase. [Link]

-

2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - MDPI. [Link]

Sources

- 1. (2S,3S)-2-Chloro-3-methylvaleric Acid | C6H11ClO2 | CID 11051847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,3S)-2-Chloro-3-methylvaleric Acid 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. (2S,3S)-2-Chloro-3-methylvaleric Acid | 32653-34-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 2-Chloro-3-methyl-pentanoic acid | C6H11ClO2 | CID 12930827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2S,3S)-2-Chloro-3-methylvaleric Acid | 32653-34-2 | TCI EUROPE N.V. [tcichemicals.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 9. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium | MDPI [mdpi.com]

- 10. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. spectrumchemical.com [spectrumchemical.com]

Navigating the Stereochemical Landscape: A Technical Guide to the Physical Properties of Chiral Alpha-Chloro Acids

Introduction: The Critical Role of Chirality in Drug Development

In the intricate world of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a mere structural footnote; it is a critical determinant of biological activity. Chiral molecules, non-superimposable mirror images of each other known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[] Chiral alpha-chloro acids represent a vital class of building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their utility stems from the presence of a stereogenic center at the alpha-carbon, which is further activated by the electron-withdrawing chloro substituent, making them versatile synthons for introducing chirality and facilitating further chemical transformations.[2]

This technical guide provides an in-depth exploration of the core physical properties of chiral alpha-chloro acids. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a framework for understanding the interplay between molecular structure and macroscopic properties. We will delve into the nuances of melting and boiling points, optical rotation, solubility, and spectroscopic signatures, providing both a theoretical underpinning and practical, field-tested experimental methodologies.

The Dichotomy of Enantiomers: Identical yet Distinct

Enantiomers of a chiral compound share the same chemical formula and connectivity, resulting in identical physical properties in an achiral environment.[][3] This includes melting point, boiling point, density, and solubility in achiral solvents. The divergence in their properties emerges in their interaction with other chiral entities, most notably plane-polarized light and biological systems such as enzymes and receptors.

Optical Activity: The Defining Characteristic

The hallmark of chirality is optical activity—the ability of a chiral molecule to rotate the plane of polarized light.[3] One enantiomer will rotate the light in a clockwise direction, termed dextrorotatory (+), while its mirror image will rotate it by an equal magnitude in the counter-clockwise direction, known as levorotatory (-). This fundamental property is not only crucial for distinguishing between enantiomers but also serves as a primary measure of enantiomeric purity.

Core Physical Properties: A Quantitative Overview

The physical properties of chiral alpha-chloro acids are influenced by a combination of intermolecular forces, molecular weight, and three-dimensional packing in the solid state. The presence of the carboxylic acid functional group allows for strong hydrogen bonding, which significantly impacts melting and boiling points. The chloro substituent, with its inductive effect, further influences the polarity and reactivity of the molecule.

Below are tabulated physical properties for a selection of chiral alpha-chloro acids, providing a comparative overview for researchers.

| Compound | Enantiomer | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Specific Rotation ([α]D) |

| 2-Chloropropanoic Acid | (S)-(-) | 108.52 | 4 | 189.0 ± 13.0 at 760 mmHg | 1.3 ± 0.1 | -14.6° (neat) |

| (R)-(+) | 108.52 | 4 | 189.0 ± 13.0 at 760 mmHg | 1.3 ± 0.1 | +14.0° (neat) | |

| 2-Chlorobutanoic Acid | (S)-(-) | 122.55 | N/A | 203.2 ± 13.0 at 760 mmHg | 1.2 ± 0.1 | N/A |

| (R)-(+) | 122.55 | N/A | 203.2 ± 13.0 at 760 mmHg | 1.2 ± 0.1 | N/A | |

| 2-Chloro-3-methylbutanoic Acid | (S)-(-) | 136.58 | N/A | 210.3 at 760 mmHg | 1.144 at 20°C | N/A |

| (R)-(+) | 136.58 | N/A | 210.3 at 760 mmHg | 1.144 at 20°C | N/A | |

| 2-Chlorophenylacetic Acid | Racemic | 170.59 | 92-95 | 145 at 5 mmHg | N/A | N/A |

Solubility Profile: A Key Parameter for Drug Development

The solubility of an API is a critical factor influencing its bioavailability and formulation development. Chiral alpha-chloro acids, being carboxylic acids, exhibit a predictable solubility pattern. They are generally soluble in polar organic solvents and show some solubility in water, which decreases with increasing hydrocarbon chain length. The acidic nature of the carboxyl group allows for salt formation with bases, significantly enhancing aqueous solubility.

| Compound | Water | Ethanol | Methanol | Acetone | Diethyl Ether | Dichloromethane | Hexane |

| 2-Chloropropanoic Acid | Miscible | Miscible | Miscible | Soluble | Miscible | Soluble | Sparingly Soluble |

| 2-Chlorobutanoic Acid | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble | Sparingly Soluble |

| 2-Chloro-3-methylbutanoic Acid | Sparingly Soluble | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |

| 2-Chlorophenylacetic Acid | Sparingly Soluble | Soluble | Soluble | Soluble | Soluble | Soluble | Insoluble |

This table provides a qualitative overview of solubility. Quantitative data can vary with temperature and the specific enantiomeric form.

Experimental Protocols: A Practical Guide to Characterization

The following section outlines detailed, step-by-step methodologies for the determination of key physical properties of chiral alpha-chloro acids. The rationale behind critical steps is provided to ensure robust and reproducible results.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. Impurities typically depress and broaden the melting point range.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely powder a small amount of the crystalline alpha-chloro acid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This saves time in the subsequent accurate determination.

-

Accurate Determination: Allow the apparatus to cool. Heat the new sample at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point of the compound.

Causality and Insights: A narrow melting point range (typically < 2 °C) is indicative of high purity. For chiral compounds, the melting point of the racemate can be different from that of the pure enantiomers. In some cases, the racemic mixture forms a eutectic, which has a lower melting point than the individual enantiomers.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] Many organic compounds, including some alpha-chloro acids, can decompose at their atmospheric boiling points. Therefore, distillation under reduced pressure is often employed.

Methodology (Micro-scale):

-

Apparatus Setup: Place a small volume (a few milliliters) of the liquid alpha-chloro acid in a small distillation flask with a boiling chip.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation apparatus.

-

Heating: Gently heat the flask.

-

Observation: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

-

Reduced Pressure (if necessary): If the compound is suspected to be thermally labile, perform the distillation under reduced pressure using a vacuum pump and a manometer. The observed boiling point will be lower than the atmospheric boiling point. A pressure nomograph can be used to estimate the boiling point at atmospheric pressure.

Causality and Insights: The boiling point is a good indicator of the volatility of a compound. The strength of intermolecular forces, primarily hydrogen bonding in the case of carboxylic acids, dictates the boiling point. It is crucial to report the pressure at which the boiling point was measured, especially if not at standard atmospheric pressure.

Optical Rotation Measurement (Polarimetry)

Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is a standardized value that is characteristic of the compound.

Methodology:

-

Solution Preparation: Accurately weigh a sample of the chiral alpha-chloro acid and dissolve it in a known volume of a suitable solvent (e.g., ethanol, chloroform) in a volumetric flask. The concentration should be precisely known.

-

Blank Measurement: Fill the polarimeter tube with the pure solvent and zero the instrument.

-

Sample Measurement: Rinse and fill the polarimeter tube with the prepared sample solution, ensuring no air bubbles are present.

-

Rotation Reading: Place the sample tube in the polarimeter and record the observed rotation (α).

-

Calculation of Specific Rotation: [α]Tλ = α / (l × c) Where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ (usually the sodium D-line, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Causality and Insights: The specific rotation is a fundamental physical constant for a chiral compound and is essential for its characterization. The magnitude and sign of the rotation are dependent on the compound's structure, the solvent used, the temperature, and the wavelength of the light. It is crucial to control these parameters for reproducible results.

Solubility Determination

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. It is a key parameter for formulation and drug delivery.

Methodology (Qualitative):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, hexane).

-

Sample Addition: To a test tube containing a small amount of the solvent (e.g., 1 mL), add a small, measured amount of the alpha-chloro acid (e.g., 10 mg).

-

Observation: Agitate the mixture and observe if the solid dissolves completely.

-

Classification: Classify the compound as soluble, sparingly soluble, or insoluble in each solvent.

-

Aqueous Basicity/Acidity: For water-soluble compounds, test the pH of the solution with litmus paper. For water-insoluble compounds, test their solubility in 5% aqueous NaOH and 5% aqueous NaHCO3. Dissolution in these basic solutions indicates the presence of an acidic functional group.

Causality and Insights: The principle of "like dissolves like" is a good starting point for predicting solubility. The polarity of the alpha-chloro acid, dictated by the carboxylic acid group and the hydrocarbon backbone, will determine its solubility in different solvents. The ability to form a salt in a basic solution is a key characteristic of carboxylic acids and is often exploited in purification and formulation.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds present.

Key Absorptions for Alpha-Chloro Carboxylic Acids:

-

O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹, centered around 3000 cm⁻¹. This broadness is due to hydrogen bonding.[5]

-

C=O Stretch: A strong, sharp absorption band typically in the range of 1700-1725 cm⁻¹ for the dimeric form and around 1760 cm⁻¹ for the monomeric form.

-

C-O Stretch: A medium intensity band in the region of 1210-1320 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, which can be difficult to assign definitively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Key ¹H NMR Features:

-

-COOH Proton: A broad singlet that is highly deshielded, appearing far downfield between 10-13 ppm. This signal will disappear upon shaking the sample with D₂O.

-

α-Proton (-CH(Cl)-): A multiplet (e.g., a quartet for 2-chloropropanoic acid) shifted downfield due to the electron-withdrawing effects of the adjacent chlorine and carbonyl groups, typically in the range of 4.0-4.5 ppm.

-

Other Protons: The chemical shifts and splitting patterns of other protons in the molecule will provide further structural information.

Key ¹³C NMR Features:

-

Carbonyl Carbon (-COOH): A signal in the range of 170-185 ppm.

-

α-Carbon (-CH(Cl)-): A signal shifted downfield due to the attached chlorine atom, typically in the range of 50-65 ppm.

Visualizing the Workflow: From Synthesis to Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chiral alpha-chloro acid.

Caption: Workflow for Synthesis and Characterization of Chiral Alpha-Chloro Acids.

Conclusion: A Foundation for Rational Drug Design

A thorough understanding of the physical properties of chiral alpha-chloro acids is paramount for their effective utilization in drug discovery and development. This guide has provided a comprehensive overview of these properties, from the fundamental principles of chirality to detailed experimental protocols for their determination. By applying these methodologies and understanding the underlying chemical principles, researchers can confidently characterize these important chiral building blocks, ensuring the quality and stereochemical integrity of the resulting pharmaceutical candidates. The data and protocols presented herein serve as a valuable resource for scientists working to advance the frontiers of medicinal chemistry.

References

-

ChemSrc. (2025, September 18). 2-chloro-3-methylbutanoicacid | CAS#:921-08-4. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methylbutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-Chloro-3-methylbutanoic acid. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

ChemBK. (2024, April 9). (S)-(-)-2-CHLORO 3-METHYLBUTANOIC ACID. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 2-chloro, 3-methylbutyl ester. Retrieved from [Link]

-

Capot Chemical. (2011, March 23). MSDS of Alpha-bromo-2-chlorophenylacetic acid. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Learning Space. (n.d.). Determination of Melting points and Boiling points. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Alpha Chemika. (n.d.). 4-CHLOROPHENYLACETIC ACID For Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). alpha-Bromo-4-chlorophenylacetic acid. Retrieved from [Link]

-

UCLA. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-chlorocarboxylic acids and derivatives. Retrieved from [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

Sources

Spectroscopic Data of (2S,3S)-2-Chloro-3-methylvaleric Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (2S,3S)-2-Chloro-3-methylvaleric acid (also known as (2S,3S)-2-chloro-3-methylpentanoic acid). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document synthesizes available experimental data with well-established spectroscopic principles to offer a detailed characterization of the molecule.

Introduction to (2S,3S)-2-Chloro-3-methylvaleric Acid

(2S,3S)-2-Chloro-3-methylvaleric acid is a chiral halogenated carboxylic acid. Its specific stereochemistry, with defined configurations at the C2 and C3 positions, plays a crucial role in its biological activity and chemical properties. Accurate spectroscopic analysis is paramount for confirming the structure, purity, and stereochemical integrity of this compound in various applications, including as a building block in organic synthesis and drug discovery.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (2S,3S)-2-chloro-3-methylpentanoic acid | PubChem[1] |

| CAS Number | 32653-34-2 | PubChem[1] |

| Molecular Formula | C₆H₁₁ClO₂ | PubChem[1] |

| Molecular Weight | 150.60 g/mol | PubChem[1] |

| Appearance | Colorless to Almost colorless clear liquid | TCI Chemicals[2] |

| Boiling Point | 125°C at 15 mmHg | Boston BioProducts[3] |

| Purity | >95.0% (GC) | TCI Chemicals[2] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

A standard approach for acquiring a ¹³C NMR spectrum of a liquid sample like (2S,3S)-2-Chloro-3-methylvaleric acid is as follows:

-

Sample Preparation: A small amount of the neat liquid is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrument Setup: The spectrum is acquired on a high-field NMR spectrometer (e.g., 100-150 MHz for ¹³C).

-

Acquisition Parameters: A proton-decoupled sequence is typically used to simplify the spectrum, resulting in a single peak for each carbon atom. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected carbon resonances.

Caption: Workflow for ¹³C NMR Spectroscopy.

¹³C NMR Spectral Data and Interpretation

The following table summarizes the assigned ¹³C NMR chemical shifts for 2-chloro-3-methyl-pentanoic acid, based on available data for the racemic mixture. The stereochemistry in the (2S,3S) isomer is not expected to significantly alter these chemical shifts compared to the racemate.

Table 2: ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 (C=O) | ~175 | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this downfield region.[4][5] |

| C2 (-CHCl) | ~60-65 | The carbon atom bonded to the electronegative chlorine atom experiences significant deshielding. |

| C3 (-CH(CH₃)) | ~40-45 | This methine carbon is in the alkyl region, shifted slightly downfield due to its proximity to the chloro- and carboxyl-substituted carbon. |

| C4 (-CH₂CH₃) | ~25-30 | The methylene carbon of the ethyl group. |

| C5 (-CH₂CH₃) | ~10-15 | The terminal methyl carbon of the ethyl group, typically found in the upfield alkyl region. |

| C3-CH₃ | ~15-20 | The methyl group attached to C3, also in the upfield alkyl region. |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The presence of six distinct signals in the proton-decoupled ¹³C NMR spectrum is consistent with the six carbon atoms in the molecule, confirming the overall carbon framework.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The diastereotopic nature of the methylene protons on the ethyl group should also be considered.

Table 3: Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| -COOH | 10-12 | Broad singlet | - | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[6] |

| H2 (-CHCl) | 4.2-4.5 | Doublet | ~4-6 | The proton on the carbon bearing the chlorine atom is significantly deshielded. It is coupled to the proton on C3. |

| H3 (-CH(CH₃)) | 2.0-2.4 | Multiplet | - | This proton is coupled to H2, the C3-methyl protons, and the C4 methylene protons, resulting in a complex multiplet. |

| H4 (-CH₂CH₃) | 1.5-1.8 | Multiplet | ~7 | These methylene protons are diastereotopic due to the adjacent chiral center at C3. They will couple with each other and with the protons on C3 and C5, leading to a complex multiplet. |

| H5 (-CH₂CH₃) | 0.9-1.1 | Triplet | ~7 | The terminal methyl protons of the ethyl group are coupled to the two methylene protons at C4, resulting in a triplet. |

| C3-CH₃ | 1.0-1.2 | Doublet | ~7 | The methyl protons are coupled to the single proton on C3, giving a doublet. |

Causality in ¹H NMR Spectral Features

-

Chemical Shifts: The electron-withdrawing effects of the chlorine atom and the carboxylic acid group cause the adjacent protons (H2 and H3) to be shifted downfield. Protons further away from these functional groups (H4, H5, and C3-CH₃) appear at higher fields (upfield).

-

Spin-Spin Coupling: The splitting patterns arise from the magnetic interactions between non-equivalent neighboring protons. The n+1 rule is a useful first-order approximation for predicting multiplicities. For instance, the H2 proton is split into a doublet by the single H3 proton. The C3-methyl protons are split into a doublet by the single H3 proton. The terminal methyl protons (H5) are split into a triplet by the two methylene protons (H4). The signals for H3 and H4 are expected to be complex multiplets due to coupling with multiple, non-equivalent neighboring protons. Typical coupling constants for acyclic alkanes are in the range of 6-8 Hz.[7]

Caption: Key proton environments for ¹H NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of (2S,3S)-2-Chloro-3-methylvaleric acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale for Prediction |

| 2500-3300 | O-H stretch (carboxylic acid dimer) | Broad, Strong | This very broad absorption is a hallmark of hydrogen-bonded carboxylic acids and often overlaps with C-H stretching vibrations.[8][9] |

| 2850-2960 | C-H stretch (alkyl) | Medium to Strong | These absorptions arise from the stretching vibrations of the C-H bonds in the methyl and methylene groups.[3] |

| ~1710 | C=O stretch (carboxylic acid dimer) | Strong, Sharp | The carbonyl stretch is a very intense and characteristic absorption for carboxylic acids. Its position indicates the presence of hydrogen bonding.[8][9] |

| ~1410 | O-H bend (in-plane) | Medium | This bending vibration is also characteristic of carboxylic acids. |

| ~1210-1320 | C-O stretch | Medium | The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group. |

| ~920 | O-H bend (out-of-plane) | Broad, Medium | This broad absorption is characteristic of the out-of-plane bending of the hydroxyl group in a carboxylic acid dimer. |

| 600-800 | C-Cl stretch | Medium to Weak | The carbon-chlorine stretching vibration typically appears in this region. |

Experimental Protocol: IR Spectroscopy

A common method for obtaining an IR spectrum of a liquid sample is using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

-

Instrument Preparation: The ATR crystal (e.g., diamond or zinc selenide) is cleaned thoroughly. A background spectrum is collected.

-

Sample Application: A small drop of the neat liquid is placed directly onto the ATR crystal.

-

Spectrum Acquisition: The spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to elucidate its structure.

Predicted Fragmentation Pattern

Electron Ionization (EI) is a common ionization technique that leads to fragmentation of the molecule. The predicted fragmentation pattern for (2S,3S)-2-Chloro-3-methylvaleric acid is as follows:

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Rationale for Fragmentation |

| 150/152 | [C₆H₁₁ClO₂]⁺ (Molecular Ion) | The presence of a pair of peaks with an approximate 3:1 intensity ratio is characteristic of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). The molecular ion peak itself may be weak. |

| 115 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 105 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 87 | [M - Cl - CO]⁺ or [M - C₄H₉]⁺ | Further fragmentation of the [M - Cl]⁺ ion by loss of carbon monoxide, or cleavage of the C2-C3 bond. |

| 57 | [C₄H₉]⁺ | Cleavage of the C2-C3 bond to form a stable secondary carbocation. This is a common fragmentation for alkanes.[10] |

| 45 | [COOH]⁺ | The carboxylic acid fragment itself. |

Key Fragmentation Pathways

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for carboxylic acids.[11] This can lead to the loss of the alkyl chain or the chlorine-containing fragment.

-

Loss of Halogen: The carbon-chlorine bond can break to give a fragment corresponding to the loss of a chlorine atom.

-

Loss of Carboxyl Group: The entire carboxylic acid functional group can be lost as a radical.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic features of (2S,3S)-2-Chloro-3-methylvaleric acid. By combining available experimental data for related compounds with fundamental spectroscopic principles, a comprehensive characterization has been presented. The provided ¹³C NMR data, along with the predicted ¹H NMR, IR, and mass spectra, serve as a valuable reference for the identification and structural elucidation of this important chiral molecule. Researchers and scientists are encouraged to use this guide as a foundational resource in their work with this compound.

References

-

PubChem. (2S,3S)-2-Chloro-3-methylvaleric Acid. National Center for Biotechnology Information. [Link]

-

UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

SpectraBase. 2-chloro-3-methyl-valeric acid. Wiley-VCH GmbH. [Link]

-

Chad's Prep. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of butan-2-ol. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of propanoic acid. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2-methylpropanoic acid. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Problems in Chemistry. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

-

ChemComplete. Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Calgary. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

-

YouTube. NMR 5: Coupling Constants. [Link]

-

Chemistry LibreTexts. 14.13: Splitting Diagrams Explain the Multiplicity of a Signal. [Link]

-

Chemistry Steps. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. [Link]

-

YouTube. How to Interpret Splitting in the 1H NMR (O Chem). [Link]

-

Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023, June 26). [Link]

-

ResearchGate. Can any one explain how to determine diastereomeric ratio from NMR spectra?. [Link]

-

ACS Omega. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

-

Chemistry Stack Exchange. Diastereomers and H-NMR. [Link]

-

University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

-

PubMed Central. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. [Link]

-

Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

-

University of California, Davis. hil1_sln.html. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. echemi.com [echemi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

(2S,3S)-2-Chloro-3-methylvaleric Acid: A Chiral Building Block for Antiviral Drug Development

(2S,3S)-2-Chloro-3-methylvaleric acid is a valuable chiral building block, playing a crucial role in the stereoselective synthesis of complex organic molecules, particularly in the realm of antiviral drug development. Its specific stereochemistry and reactive functional groups make it a sought-after intermediate for the construction of pharmacologically active compounds. This technical guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on its significance for researchers, scientists, and professionals in drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H11ClO2 | |

| Molecular Weight | 150.60 g/mol | |

| IUPAC Name | (2S,3S)-2-chloro-3-methylpentanoic acid | |

| CAS Number | 32653-34-2 | |

| Appearance | Yellowish Liquid | |

| Boiling Point | 125°C at 15 mmHg |

Stereoselective Synthesis: The Gateway to Chirality

The paramount importance of (2S,3S)-2-Chloro-3-methylvaleric acid lies in its defined stereochemistry. The synthesis of this specific diastereomer is crucial for its application in asymmetric synthesis. The most common and reliable method for its preparation is the stereospecific diazotization of the naturally occurring amino acid, L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid).

Synthesis from L-Isoleucine: A Field-Proven Protocol

This method leverages the readily available chiral pool of L-isoleucine to produce the desired α-chloro acid with retention of configuration at the C3 carbon and inversion at the C2 carbon. The reaction proceeds via a diazotization reaction followed by nucleophilic substitution with chloride.

Reaction Scheme:

Caption: Stereospecific synthesis of (2S,3S)-2-Chloro-3-methylvaleric Acid from L-Isoleucine.

Detailed Experimental Protocol:

-

Materials:

-

L-Isoleucine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

-

-

Procedure:

-

Dissolution: Dissolve L-isoleucine in an excess of cold aqueous hydrochloric acid in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The use of a significant excess of HCl is crucial to ensure the formation of the diazonium salt and to provide the chloride nucleophile.

-

Cooling: Cool the solution to 0-5°C in an ice-salt bath. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt intermediate.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred L-isoleucine solution. The rate of addition should be carefully controlled to maintain the temperature below 5°C. The reaction is exothermic, and rapid addition can lead to a dangerous temperature increase and the formation of unwanted byproducts. The reaction mixture will typically turn a pale yellow color.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0-5°C for several hours to ensure complete conversion. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

-

Work-up:

-

Allow the reaction mixture to slowly warm to room temperature.

-

Extract the aqueous mixture multiple times with diethyl ether. The desired product is an organic acid and will partition into the organic layer.

-

Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Dry the ethereal solution over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the diethyl ether under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield the pure (2S,3S)-2-Chloro-3-methylvaleric Acid as a yellowish liquid.

-

-

Causality Behind Experimental Choices:

-

Stereospecificity: The reaction proceeds with a high degree of stereospecificity due to the Sɴi-like mechanism (substitution nucleophilic internal) or a mechanism involving a tight ion pair, where the chloride ion attacks the carbocation formed after the departure of nitrogen gas from the same face. This results in the desired (2S,3S) stereochemistry.

-

Low Temperature: The diazonium salt intermediate is highly unstable and can decompose to form a variety of byproducts, including alcohols and alkenes. Maintaining a low temperature throughout the reaction minimizes these side reactions and maximizes the yield of the desired chloro acid.

-

Acidic Conditions: The presence of a strong acid like HCl is essential for the formation of nitrous acid (from NaNO₂) in situ, which is the actual diazotizing agent. It also protonates the amino group of the isoleucine, making it a better leaving group.

Alternative Synthetic Approaches

While the diazotization of L-isoleucine is the most direct route, other methods for the asymmetric synthesis of α-chloro acids can be considered, particularly when starting from non-amino acid precursors.

-

Asymmetric α-Chlorination of 3-Methylvaleric Acid Derivatives: This approach involves the enantioselective chlorination of an enolate or enol ether derived from 3-methylvaleric acid. This often requires the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity at the α-position.

-

Chiral Resolution: A racemic mixture of 2-chloro-3-methylvaleric acid can be synthesized and then resolved into its individual enantiomers. This is typically achieved by forming diastereomeric salts with a chiral amine resolving agent. The diastereomers, having different physical properties, can then be separated by fractional crystallization.

Spectroscopic Characterization

The structural elucidation of (2S,3S)-2-Chloro-3-methylvaleric Acid relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The proton at the C2 position (α to the chlorine and carbonyl group) will appear as a doublet of doublets, coupled to the proton at the C3 position and potentially the carboxylic acid proton. The chemical shifts and coupling constants would be consistent with the proposed structure.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shift of the carbon attached to the chlorine atom (C2) will be in the characteristic range for a carbon bearing an electronegative substituent. The carbonyl carbon (C1) will appear at a downfield chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹. A broad absorption due to the O-H stretching of the carboxylic acid dimer will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Applications in Drug Development: A Focus on Antiviral Agents

(2S,3S)-2-Chloro-3-methylvaleric acid is a highly valuable chiral building block in the synthesis of pharmaceuticals, particularly antiviral agents. Its specific stereochemistry is often a critical determinant of the biological activity of the final drug molecule.

Key Intermediate in the Synthesis of Hepatitis C Protease Inhibitors

A prominent application of this chiral acid is in the synthesis of protease inhibitors for the Hepatitis C virus (HCV). For instance, it is a key precursor for a side chain used in the synthesis of Boceprevir , a first-generation HCV NS3/4A protease inhibitor.

Synthetic Utility in Boceprevir Intermediate Synthesis:

Caption: Role of (2S,3S)-2-Chloro-3-methylvaleric Acid in Boceprevir Synthesis.

The (2S,3S) stereochemistry of the chloro acid is directly translated into the stereochemistry of the final drug molecule, which is essential for its binding to the active site of the HCV protease.

Potential in Other Peptidomimetic Drugs

The utility of (2S,3S)-2-Chloro-3-methylvaleric acid extends beyond Boceprevir. As a chiral building block, it can be incorporated into the synthesis of other peptidomimetic drugs where a specific stereoisomer of a modified amino acid is required. Its α-chloro group provides a handle for further functionalization, such as nucleophilic substitution reactions, to introduce other desired moieties.

Conclusion

(2S,3S)-2-Chloro-3-methylvaleric acid stands out as a critical chiral intermediate in modern organic synthesis, particularly for the pharmaceutical industry. The ability to reliably synthesize this molecule with high stereopurity, primarily from L-isoleucine, provides a direct pathway to complex and life-saving antiviral drugs. Its well-defined structure and reactivity will continue to make it a valuable tool for researchers and scientists working at the forefront of drug discovery and development.

References

-

Charrier, J.-D., Hadfield, D. S., Hitchcock, P. B., & Young, D. W. (2004). Synthesis of (2S,3S)-3'-fluoroisoleucine. Organic & Biomolecular Chemistry, 2(5), 797–802. [Link]

- Ieronymaki, M., Androutsou, M. E., Pantelia, A., Friligou, I., Crisp, M., High, K., Penkman, K., Gatos, D., & Tselios, T. (2015). Use of the 2-chlorotrityl chloride resin

The Enduring Significance of α-Chloro Carboxylic Acids: From Serendipitous Discovery to Precision Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

α-Chloro carboxylic acids, a class of organic compounds characterized by a chlorine atom on the carbon adjacent to a carboxyl group, represent a cornerstone of modern synthetic chemistry. Their unique reactivity, stemming from the electrophilic nature of the α-carbon and the synthetic versatility of the carboxylic acid moiety, has rendered them indispensable building blocks in a multitude of applications, most notably in the pharmaceutical industry. This guide provides a comprehensive exploration of the discovery, history, and evolving synthetic methodologies of α-chloro carboxylic acids, offering insights into both classical and contemporary approaches to their preparation and their strategic application in the synthesis of complex molecular architectures.

A Fortuitous Beginning: The Dawn of α-Chloro Carboxylic Acids

The journey into the world of α-chloro carboxylic acids began in the mid-19th century, a period of fervent discovery in organic chemistry. The initial synthesis of the simplest member of this class, chloroacetic acid, was not a targeted endeavor but rather the result of early investigations into the reactivity of acetic acid.

In 1843, the French chemist Félix LeBlanc reported the first, albeit impure, preparation of chloroacetic acid by chlorinating acetic acid in the presence of sunlight[1]. This photochemical approach, while groundbreaking, lacked control and yielded a mixture of chlorinated products. A significant leap in purity and reproducibility came in 1857 when the German chemist Reinhold Hoffmann developed a method involving the refluxing of glacial acetic acid with chlorine in the presence of sunlight[1]. In the same year, French chemist Charles Adolphe Wurtz provided an alternative route through the hydrolysis of chloroacetyl chloride, further solidifying the existence and accessibility of this new class of compounds[1]. These early discoveries, driven by curiosity and the nascent tools of organic synthesis, laid the fundamental groundwork for the extensive field of α-halogenated carboxylic acids.

The Workhorse of α-Halogenation: The Hell-Volhard-Zelinsky Reaction

For much of the late 19th and 20th centuries, the synthesis of α-chloro and other α-halo carboxylic acids was dominated by a single, powerful reaction: the Hell-Volhard-Zelinsky (HVZ) reaction. Named after its independent discoverers, Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, this method provided a reliable means to introduce a halogen at the α-position of a carboxylic acid[2].

The HVZ reaction is not a direct chlorination of the carboxylic acid itself. Instead, it proceeds through the in-situ formation of an acid halide, which is more readily halogenated at the α-position. The key to the reaction's success lies in the use of a catalytic amount of phosphorus trihalide (e.g., PCl₃) or red phosphorus and a halogen (e.g., Cl₂)[2].

Mechanism of the Hell-Volhard-Zelinsky Chlorination

The mechanism of the HVZ reaction for chlorination can be understood as a multi-step process that leverages the reactivity of the acid chloride intermediate.

Figure 2: Synthetic utility of (R)-(+)-2-chloropropionic acid in the preparation of a potential phosphodiesterase inhibitor.

This example highlights the strategic importance of α-chloro carboxylic acids in introducing chirality and providing a reactive handle for further molecular elaboration in the synthesis of biologically active compounds.

Conclusion

The story of α-chloro carboxylic acids is one of continuous evolution, from their serendipitous discovery in the 19th century to their role as precision tools in modern asymmetric synthesis. The foundational Hell-Volhard-Zelinsky reaction, despite its harsh conditions, remains a testament to the ingenuity of early organic chemists and continues to be a relevant transformation. The advent of modern catalytic methods has opened new frontiers, enabling the synthesis of enantiomerically pure α-chloro carboxylic acids with unprecedented efficiency and selectivity. As the demand for complex, chiral molecules in drug discovery and materials science continues to grow, the development of even more sophisticated and sustainable methods for the synthesis of α-chloro carboxylic acids will undoubtedly remain an active and important area of research.

References

-

Wikipedia. Chloroacetic acid. [Link]

-

Organic Chemistry Portal. Synthesis of α-chlorocarboxylic acids and derivatives. [Link]

-

Chemistry Steps. Alpha Halogenation of Carboxylic Acids. [Link]

-

NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]

-

Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]

-

Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]

-

Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]

-

Piringer, M., et al. (2021). Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions. JKU ePUB. [Link]

-

Royal Society of Chemistry. Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. [Link]

-

Wikipedia. Drug precursors. [Link]

-

Organic Syntheses. (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. [Link]

- Google Patents. CN1868997A - Method of preparing (S)-(-)

-

Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

-

United Nations Office on Drugs and Crime. PRECURSOR TRENDS AND MANUFACTURING METHODS. [Link]

-

Piringer, M., et al. (2021). Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions. ACS Publications. [Link]

-

National Institutes of Health. Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. [Link]

-

ResearchGate. Enantioselective α‐Allylation of Carboxylic Acids. [Link]

-

Wikipedia. 2-Chloropropionic acid. [Link]

-

Organic Chemistry Portal. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. [Link]

-

Ravimiamet. What are drug precursors?. [Link]

-

ScienceDirect. CHAPTER 13 - Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloropropanoic Acid: Comprehensive Overview and Applications. [Link]

-

U.S. Department of State. Chemical Controls. [Link]

-

United Nations Office on Drugs and Crime. PRECURSOR CHEMICALS IN TABLE 1 AND TABLE II OF THE 1988 UN CONVENTION AND THE LIMITED INTERNATIONAL SPECIAL SURVEILLANCE LIST. [Link]

Sources

Unlocking the Potential of (2S,3S)-2-Chloro-3-methylvaleric Acid: A Technical Guide for Drug Discovery and Chemical Biology

Introduction: The Untapped Versatility of a Chiral α-Chloro Acid

(2S,3S)-2-Chloro-3-methylvaleric acid is a structurally intriguing chiral molecule that, despite its relative obscurity in mainstream research, holds considerable potential for innovation in drug discovery and chemical biology. Its key features—a reactive α-chloroacid moiety and two defined stereocenters—position it as a valuable, yet underexplored, asset. This guide delineates promising research avenues for this compound, moving beyond its current status as a simple chemical entity to explore its utility as a sophisticated synthetic building block and a potential modulator of biological function. We will delve into its application in stereoselective synthesis and its potential as a targeted covalent inhibitor, providing a scientifically grounded framework for future investigations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (2S,3S)-2-Chloro-3-methylvaleric Acid is essential for its application in both synthetic and biological contexts.

| Property | Value | Source |

| IUPAC Name | (2S,3S)-2-chloro-3-methylpentanoic acid | [1] |

| Molecular Formula | C6H11ClO2 | [1] |

| Molecular Weight | 150.60 g/mol | [2] |

| CAS Number | 32653-34-2 | [1] |

| Appearance | Colorless solid (predicted) | General knowledge |

| Stereochemistry | (2S, 3S) | [1] |

Research Area 1: A Versatile Chiral Building Block in Complex Molecule Synthesis

The defined stereochemistry of (2S,3S)-2-Chloro-3-methylvaleric acid makes it an attractive starting material for the synthesis of complex chiral molecules, a critical aspect in the development of pharmaceuticals and agrochemicals where specific stereoisomers often exhibit desired biological activity.[3][4][] The presence of both a carboxylic acid and a reactive chloro group allows for a variety of synthetic manipulations.

Rationale for Synthetic Utility

The α-chloro carboxylic acid moiety is a versatile functional group handle. The carboxylic acid can be readily converted to esters, amides, or acid chlorides, enabling a wide range of coupling reactions.[6] The α-chloro group is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities with inversion or retention of stereochemistry, depending on the reaction conditions and the nucleophile.[7] This dual reactivity, combined with the fixed stereocenters, provides a powerful platform for asymmetric synthesis.

Proposed Synthetic Research Program: Synthesis of Novel Chiral Amides and Esters

A primary research direction is the use of (2S,3S)-2-Chloro-3-methylvaleric acid to generate libraries of novel chiral amides and esters. These derivatives can then be screened for biological activity in various assays.

-

Activation of the Carboxylic Acid:

-

To a solution of (2S,3S)-2-Chloro-3-methylvaleric acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, monitoring the reaction by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride carbonyl stretch.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve a diverse range of primary or secondary amines (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized amides using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and chiral high-performance liquid chromatography (HPLC) to verify stereochemical integrity.

-

Caption: Workflow for the synthesis of a chiral amide library.

Research Area 2: Development of Targeted Covalent Inhibitors

The α-chloroacid functionality is a latent electrophile that can act as a "warhead" for covalent inhibition of enzymes.[8][9] Covalent inhibitors can offer advantages in terms of potency and duration of action.[10] This research area focuses on exploring the potential of (2S,3S)-2-Chloro-3-methylvaleric acid as a starting point for the design of novel covalent inhibitors targeting specific enzyme classes.

Rationale for Covalent Inhibition

The α-chloro group can react with nucleophilic residues, such as cysteine, serine, or histidine, in the active site of an enzyme, leading to irreversible or slowly reversible inhibition.[11][12] The stereochemistry and the alkyl side chain of (2S,3S)-2-Chloro-3-methylvaleric acid can provide initial binding affinity and selectivity for the target enzyme.

Proposed Target Classes and Screening Strategy

Based on the reactivity of similar α-halo compounds, promising enzyme classes to investigate include:

-

Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds.[13] While seemingly counterintuitive, substrate-like molecules can act as inhibitors.[14][15] Screening (2S,3S)-2-Chloro-3-methylvaleric acid against a panel of bacterial dehalogenases could identify novel antibacterial leads.[16][17]

-

Cysteine Proteases: The thiol group of the active site cysteine is a prime target for electrophilic warheads.[18] Many viruses and parasites rely on cysteine proteases for their life cycle, making them attractive drug targets.

-

Metabolic Enzymes: Given its structural similarity to valeric acid derivatives, which are involved in various metabolic pathways, (2S,3S)-2-Chloro-3-methylvaleric acid could potentially inhibit enzymes involved in fatty acid or amino acid metabolism.[19][20][21]

-

Enzyme and Substrate Preparation:

-

Obtain or express and purify a panel of target enzymes (e.g., a selection of dehalogenases and cysteine proteases).

-

Prepare stock solutions of the enzymes and their corresponding fluorogenic or chromogenic substrates in an appropriate assay buffer.

-

-

Compound Preparation:

-

Prepare a stock solution of (2S,3S)-2-Chloro-3-methylvaleric acid in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions to create a range of concentrations for dose-response analysis.

-

-

Inhibition Assay:

-

In a 384-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations.

-

Incubate for a defined period (e.g., 30 minutes) at a controlled temperature to allow for potential covalent modification.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the change in fluorescence or absorbance over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each compound concentration.

-

Determine the percent inhibition relative to a DMSO control.

-

Fit the dose-response data to a suitable model to determine the IC50 value.

-

-

Hit Validation:

-

Confirm active compounds by re-testing.

-

Perform mechanism of action studies (e.g., time-dependent inhibition assays, dialysis experiments) to confirm covalent modification.

-

Caption: High-throughput screening workflow for enzyme inhibition.

Future Directions and Conclusion

The research avenues outlined in this technical guide provide a strategic framework for unlocking the potential of (2S,3S)-2-Chloro-3-methylvaleric acid. Its inherent chirality and reactive functional group make it a compelling candidate for both sophisticated organic synthesis and the development of novel therapeutic agents. The proposed experimental protocols offer a starting point for a systematic investigation into its synthetic utility and biological activity. Through a dedicated research program, (2S,3S)-2-Chloro-3-methylvaleric acid can be transformed from a simple chemical entity into a valuable tool for advancing medicinal chemistry and chemical biology.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of α-chlorocarboxylic acids and derivatives. Retrieved from [Link]7]

-

Chavda, R., & Vala, H. (2023). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 5, 100803.[6]

-

Hacker, S. M., & Wiemer, A. J. (2023). Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 18(1), 25-36.[8]

- Resnick, E., Bradley, A., & Yeh, J. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951-8966.

- Wang, C., & Van Lanen, S. G. (2013). Structural Perspective on Enzymatic Halogenation. Accounts of Chemical Research, 46(11), 2536-2546.

- Zielińska, M., & Szymański, P. (2024). Valeric Acid: A Gut-Derived Metabolite as a Potential Epigenetic Modulator of Neuroinflammation in the Gut–Brain Axis. Cells, 13(1), 84.

- Sato, Y., Monters, L., & Janssen, D. B. (2016). Discovery of Novel Haloalkane Dehalogenase Inhibitors. Applied and Environmental Microbiology, 82(10), 3072-3081.

- Gray, P. J., & Roth, B. L. (2007). Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. Journal of Biological Chemistry, 282(48), 34890-34898.

-

PubChem. (n.d.). (2S,3S)-2-Chloro-3-methylvaleric Acid. National Center for Biotechnology Information. Retrieved from [Link]1]